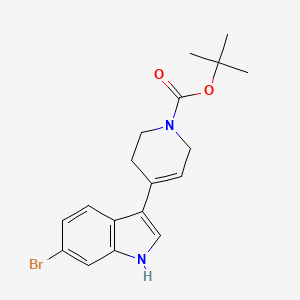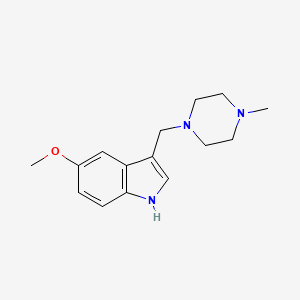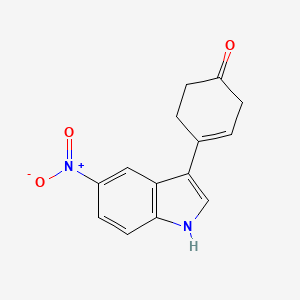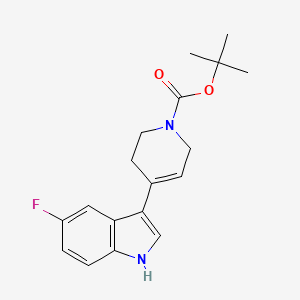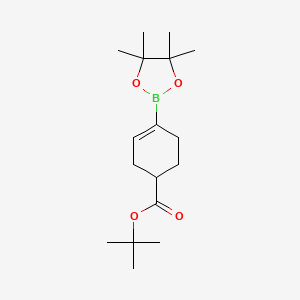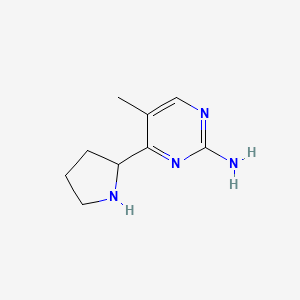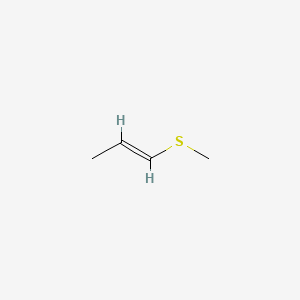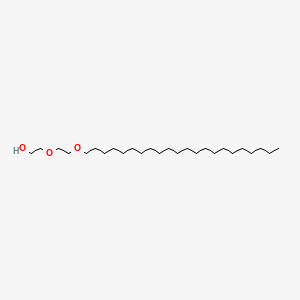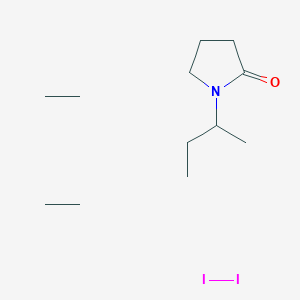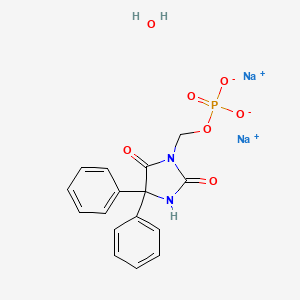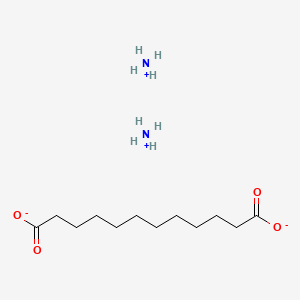
Ammonium dodecanedioate
Vue d'ensemble
Description
Ammonium dodecanedioate is a chemical compound with the molecular formula ( \text{C}{12}\text{H}{28}\text{N}{2}\text{O}{4} ). It is the ammonium salt of dodecanedioic acid, which is a dicarboxylic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ammonium dodecanedioate can be synthesized through the neutralization of dodecanedioic acid with ammonium hydroxide. The reaction typically involves dissolving dodecanedioic acid in water and then adding ammonium hydroxide solution until the pH reaches neutrality. The resulting solution is then evaporated to obtain this compound as a solid.
Industrial Production Methods
In industrial settings, this compound is produced by reacting dodecanedioic acid with ammonia gas. This method involves passing ammonia gas through a solution of dodecanedioic acid in water, followed by crystallization to isolate the product.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium dodecanedioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce dodecanedioic acid.
Reduction: It can be reduced to form dodecanediol.
Substitution: It can undergo substitution reactions where the ammonium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various metal salts can be used to replace the ammonium ion.
Major Products Formed
Oxidation: Dodecanedioic acid.
Reduction: Dodecanediol.
Substitution: Metal dodecanedioates.
Applications De Recherche Scientifique
Ammonium dodecanedioate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of polymers and other organic compounds.
Biology: It is used in studies involving metabolic pathways and enzyme reactions.
Industry: It is used in the production of nylon and other synthetic fibers, as well as in the manufacture of lubricants and plasticizers.
Mécanisme D'action
The mechanism of action of ammonium dodecanedioate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes involved in fatty acid metabolism. It can also interact with cell membranes, affecting their fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecanedioic acid: The parent compound of ammonium dodecanedioate.
Dodecanediol: A reduced form of dodecanedioic acid.
Metal dodecanedioates: Compounds where the ammonium ion is replaced by metal cations.
Uniqueness
This compound is unique due to its ammonium ion, which imparts different solubility and reactivity properties compared to its parent acid and other derivatives. This makes it particularly useful in applications where specific ionic interactions are required.
Propriétés
IUPAC Name |
diazanium;dodecanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4.2H3N/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;;/h1-10H2,(H,13,14)(H,15,16);2*1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEVMRFAFMVKHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(=O)[O-])CCCCC(=O)[O-].[NH4+].[NH4+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59864-79-8 | |
| Record name | Dodecanedioic acid, ammonium salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059864798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanedioic acid, ammonium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


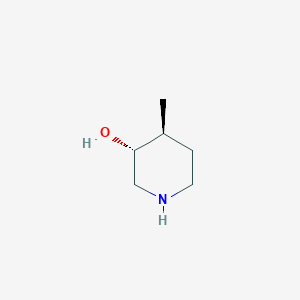
![(3AR,7AR)-Rel-5-boc-hexahydro-3-oxo-furo[3,4-C]pyridine](/img/structure/B8023529.png)

